

Tautomeric Landscape of 6-Hydroxy-5-nitronicotinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Hydroxy-5-nitronicotinic acid

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Abstract

6-Hydroxy-5-nitronicotinic acid, a substituted pyridine derivative, possesses a fascinating and complex tautomeric landscape. The interplay of its functional groups—a hydroxyl, a nitro, and a carboxylic acid on a pyridine ring—gives rise to multiple potential tautomeric forms. Understanding the predominant tautomers and the equilibrium between them is crucial for predicting the molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a comprehensive overview of the potential tautomerism in **6-Hydroxy-5-nitronicotinic acid**, drawing upon established principles of tautomerism in related heterocyclic systems. It outlines the probable tautomeric equilibria, presents predicted quantitative data based on analogous compounds, details relevant experimental protocols for characterization, and provides visualizations of the key tautomeric pathways. While direct experimental and computational data for this specific molecule are limited in publicly available literature, this guide serves as a robust predictive framework for researchers in drug discovery and chemical sciences.

Introduction: The Significance of Tautomerism

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the behavior of many organic molecules. For pharmaceuticals and bioactive compounds, the specific tautomeric form can profoundly influence receptor binding, membrane permeability, and metabolic stability. **6-Hydroxy-5-nitronicotinic acid**

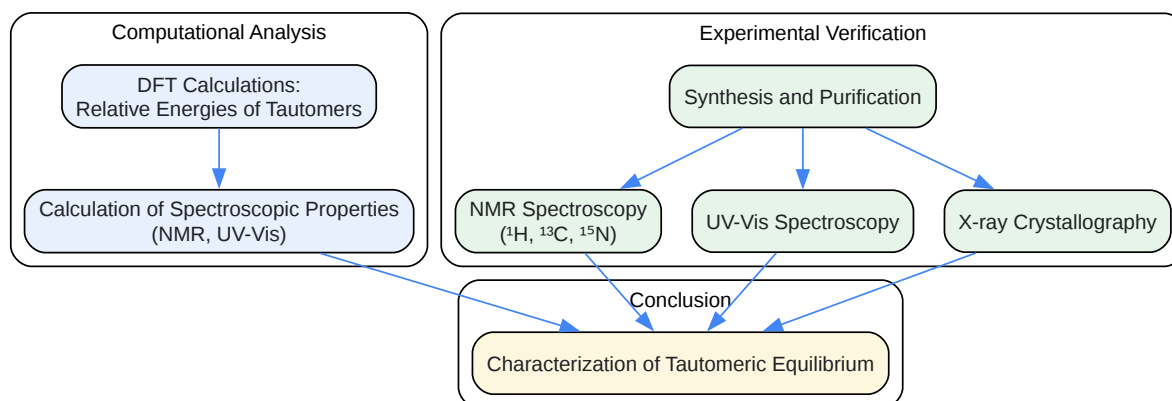
presents a particularly interesting case due to the presence of multiple moieties capable of proton migration. The primary tautomeric considerations for this molecule involve pyridone-pyridinol and nitro-aci-nitro equilibria. The relative stability of these tautomers is expected to be influenced by factors such as solvent polarity, pH, and the solid-state packing environment.

Potential Tautomeric Equilibria of 6-Hydroxy-5-nitronicotinic Acid

The structure of **6-Hydroxy-5-nitronicotinic acid** allows for several potential tautomeric forms. The two most significant equilibria are the pyridone-pyridinol tautomerism involving the hydroxyl group and the pyridine nitrogen, and the nitro-aci-nitro tautomerism of the nitro group.

Pyridone-Pyridinol Tautomerism

The equilibrium between the 6-hydroxy-pyridine (pyridinol) form and the 1,6-dihydro-6-oxo-pyridine (pyridone) form is a well-documented phenomenon in hydroxypyridines. In the case of **6-Hydroxy-5-nitronicotinic acid**, this equilibrium can be depicted as follows:



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com